molecular formula C13H18N4O6 B12426663 6,7-Dimethyl-8-ribityllumazine-d6

6,7-Dimethyl-8-ribityllumazine-d6

Cat. No.: B12426663
M. Wt: 332.34 g/mol
InChI Key: SXDXRJZUAJBNFL-XFWHDNTMSA-N
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Description

6,7-Dimethyl-8-ribityllumazine-d6 is a useful research compound. Its molecular formula is C13H18N4O6 and its molecular weight is 332.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N4O6

Molecular Weight

332.34 g/mol

IUPAC Name

8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6,7-bis(trideuteriomethyl)pteridine-2,4-dione

InChI

InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1/i1D3,2D3

InChI Key

SXDXRJZUAJBNFL-XFWHDNTMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C

Origin of Product

United States

Foundational Role of 6,7 Dimethyl 8 Ribityllumazine in Biochemical Pathways

Significance of 6,7-Dimethyl-8-ribityllumazine (B135004) as a Key Metabolic Precursor

6,7-Dimethyl-8-ribityllumazine is a crucial intermediate in the biosynthesis of riboflavin (B1680620). caymanchem.comhmdb.caglpbio.commedchemexpress.com It serves as the direct precursor to riboflavin, a vitamin essential for a wide array of redox enzymes that are fundamental to cellular metabolism. asm.org The formation of the xylene ring of riboflavin originates from the dismutation of 6,7-dimethyl-8-ribityllumazine. nih.gov This pteridine derivative is synthesized by the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by the enzyme lumazine (B192210) synthase. asm.orgnih.govacs.org

Interestingly, this condensation can also occur without enzymatic catalysis under physiological conditions, highlighting the inherent reactivity of the precursor molecules. acs.org In addition to its role in riboflavin synthesis, 6,7-dimethyl-8-ribityllumazine also functions as a natural chromophore for lumazine protein in some bioluminescent bacteria. caymanchem.comglpbio.com

Overview of the Riboflavin (Vitamin B2) Biosynthesis Pathway

The biosynthesis of riboflavin is a complex process that begins with one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate. nih.govnih.gov The pathway involves a series of enzymatic reactions to produce 6,7-dimethyl-8-ribityllumazine, which then undergoes a final transformation.

The key steps leading to the formation of 6,7-dimethyl-8-ribityllumazine are:

GTP is converted to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione through a sequence of deamination, side chain reduction, and dephosphorylation. nih.govnih.gov

Concurrently, ribulose 5-phosphate is converted to 3,4-dihydroxy-2-butanone 4-phosphate. nih.gov

Lumazine synthase then catalyzes the condensation of these two molecules to form 6,7-dimethyl-8-ribityllumazine. nih.govfrontiersin.org

The final step in riboflavin biosynthesis is an unusual dismutation reaction catalyzed by riboflavin synthase. wikipedia.org In this reaction, two molecules of 6,7-dimethyl-8-ribityllumazine are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govwikipedia.org The latter product is then recycled back into the pathway. nih.gov

Key Enzymes in the Riboflavin Biosynthesis Pathway

Enzyme Function
GTP cyclohydrolase II Initiates the conversion of GTP. frontiersin.org
Pyrimidine (B1678525) deaminase/reductase Catalyzes deamination and reduction steps. frontiersin.org
Lumazine synthase Catalyzes the formation of 6,7-dimethyl-8-ribityllumazine. frontiersin.orgwikipedia.org
Riboflavin synthase Catalyzes the final dismutation reaction to produce riboflavin. frontiersin.orgwikipedia.org

Specific Research Utility of 6,7-Dimethyl-8-ribityllumazine-d6 in Mechanistic and Analytical Investigations

The deuterated form of the compound, this compound, is a powerful tool in scientific research, particularly in mechanistic and analytical studies. The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612), is well-established in drug metabolism and toxicology research. acs.org

The primary applications of this compound include:

Tracing Metabolic Pathways: Deuterium labeling allows researchers to track the fate of the molecule through complex biochemical pathways, providing a clearer understanding of its absorption, distribution, and metabolism. simsonpharma.comnih.gov

Mechanistic Studies: By strategically placing deuterium atoms, scientists can investigate the mechanisms of enzymatic reactions. acs.org For instance, if a carbon-deuterium bond is broken in the rate-determining step of a reaction, a kinetic isotope effect will be observed, providing valuable information about the reaction mechanism.

Analytical Standards: Deuterated compounds are frequently used as internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgsimsonpharma.com This improves the accuracy and sensitivity of quantitative analyses of the non-deuterated compound in biological samples.

The use of this compound, in conjunction with advanced analytical techniques, allows for a more detailed and precise investigation of the riboflavin biosynthesis pathway and its regulation. acs.org

Applications of Deuterated Compounds in Research

Application Description
Metabolic Tracing Following the path of a molecule through biological systems. simsonpharma.com
Mechanistic Elucidation Understanding the step-by-step process of chemical reactions. acs.org
Quantitative Analysis Serving as an internal standard for accurate measurement. simsonpharma.com

Biosynthesis and Metabolic Fates of 6,7 Dimethyl 8 Ribityllumazine

Precursor Substrates for 6,7-Dimethyl-8-ribityllumazine (B135004) Formation

The synthesis of 6,7-dimethyl-8-ribityllumazine is contingent on the availability of two primary precursor molecules: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. ebi.ac.uknih.govuniprot.org

Enzymatic Derivation of 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

The formation of the pyrimidine (B1678525) precursor begins with guanosine (B1672433) 5'-triphosphate (GTP). The enzyme GTP cyclohydrolase II initiates the process by hydrolyzing GTP, leading to the release of formate and pyrophosphate and forming 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. researchgate.net This intermediate then undergoes a series of transformations, including deamination and reduction, catalyzed by enzymes such as 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine deaminase and 5-amino-6-(5-phosphoribosylamino)uracil reductase, to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate. researchgate.net The final step in the formation of the unphosphorylated pyrimidine involves a phosphatase, which in plants and some bacteria like Arabidopsis thaliana is catalyzed by 5-amino-6-(5-phospho-D-ribitylamino)uracil phosphatase. genome.jpuniprot.org

Biosynthesis of 3,4-Dihydroxy-2-butanone 4-phosphate

The second precursor, 3,4-dihydroxy-2-butanone 4-phosphate, is derived from D-ribulose 5-phosphate. nih.govwikipedia.orgresearchgate.net This conversion is catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB. wikipedia.orgebi.ac.uk This enzyme facilitates a skeletal rearrangement of D-ribulose 5-phosphate, resulting in the formation of 3,4-dihydroxy-2-butanone 4-phosphate and formate. researchgate.netnih.gov In some bacteria, the genes for DHBP synthase are part of the lux operon, alongside other genes involved in riboflavin (B1680620) synthesis. wikipedia.orgebi.ac.uk

Catalytic Mechanism of 6,7-Dimethyl-8-ribityllumazine Synthase (DMRLS)

6,7-Dimethyl-8-ribityllumazine synthase (DMRLS), also referred to as lumazine (B192210) synthase, is the enzyme responsible for catalyzing the penultimate step in riboflavin biosynthesis. ebi.ac.ukuniprot.org

Condensation Reaction Specificity

DMRLS facilitates the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to produce 6,7-dimethyl-8-ribityllumazine. nih.govuniprot.org The proposed mechanism involves a nucleophilic attack of the 5-amino group of the pyrimidine substrate on the carbonyl group of 3,4-dihydroxy-2-butanone 4-phosphate. acs.org This is followed by the elimination of phosphate (B84403) and subsequent ring closure to form the pteridine ring system of the lumazine. acs.org The reaction is highly specific, and interestingly, can also proceed non-enzymatically under physiological conditions, albeit at a much slower rate. acs.orgnih.gov

Table 1: Kinetic Parameters of 6,7-Dimethyl-8-ribityllumazine Synthase

Substrate Km (µM) Vmax (nmol·mg-1·h-1) Organism
5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5 13,000 Schizosaccharomyces pombe
3,4-Dihydroxy-2-butanone 4-phosphate 67 13,000 Schizosaccharomyces pombe
5-Amino-6-(D-ribitylamino)uracil 4.2 11,800 Escherichia coli
3,4-Dihydroxy-2-butanone 4-phosphate 62 11,800 Escherichia coli
(3S)-3,4-dihydroxy-2-butanone 4-phosphate 130 Not specified Bacillus subtilis

Data sourced from multiple studies. nih.govuniprot.orgelectronicsandbooks.com

Alternative Substrate Utilization and Promiscuity of DMRLS

While DMRLS exhibits high specificity for its natural substrates, some studies have shown a degree of promiscuity. For instance, the enzyme from Bacillus subtilis can utilize the non-natural (R)-enantiomer of 3,4-dihydroxy-2-butanone 4-phosphate, although with a significantly lower efficiency compared to the natural (S)-enantiomer. uniprot.org However, it cannot use unphosphorylated 3,4-dihydroxy-2-butanone, 3,4-dihydroxy-2-butanone 3-phosphate, or diacetyl as substrates. uniprot.org

Subsequent Conversion of 6,7-Dimethyl-8-ribityllumazine to Riboflavin by Riboflavin Synthase

The final step in riboflavin biosynthesis is the conversion of 6,7-dimethyl-8-ribityllumazine to riboflavin, a reaction catalyzed by riboflavin synthase. researchgate.netresearchgate.net This enzyme facilitates an unusual dismutation reaction where two molecules of 6,7-dimethyl-8-ribityllumazine are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. ebi.ac.ukresearchgate.net The pyrimidine product is then recycled back into the biosynthetic pathway. acs.orgresearchgate.net The reaction proceeds through a proposed pentacyclic intermediate. researchgate.netwikipedia.org It is noteworthy that the phosphorylation of 6,7-dimethyl-8-ribityllumazine at the 5'-position of the ribityl side chain renders it inactive as a substrate for riboflavin synthase. nih.gov

Metabolic Flux Analysis of 6,7-Dimethyl-8-ribityllumazine in Engineered Biosynthetic Pathways

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell. It provides a detailed snapshot of the flow of carbon and other elements through the complex network of biochemical pathways. In the context of 6,7-dimethyl-8-ribityllumazine, MFA is instrumental in identifying bottlenecks and guiding the rational design of engineered strains for enhanced riboflavin production. nih.gov

The biosynthesis of 6,7-dimethyl-8-ribityllumazine is directly dependent on the supply of two key precursors: ribulose 5-phosphate (Ru5P) and guanosine triphosphate (GTP). nih.gov Ru5P is primarily generated through the pentose (B10789219) phosphate pathway (PPP), while GTP is synthesized via the purine (B94841) biosynthesis pathway. Consequently, a significant focus of metabolic engineering has been to redirect carbon flux towards these two crucial pathways.

Research Findings in Engineered Microorganisms:

Studies on genetically engineered microorganisms, such as Bacillus subtilis and Escherichia coli, have demonstrated the effectiveness of manipulating metabolic fluxes to increase riboflavin yields. These efforts often involve the overexpression of key enzymes in the PPP and purine pathways, as well as the deletion or downregulation of competing pathways.

In a genetically engineered strain of Bacillus subtilis, investigations into the central carbon metabolism revealed that while glucose is primarily catabolized through glycolysis, the flux through the pentose phosphate pathway increases with the growth rate. nih.gov Furthermore, it was discovered that under certain conditions, the formation of riboflavin is limited by the fluxes within the biosynthetic pathway itself rather than the central carbon pathways, suggesting that direct engineering of the riboflavin synthesis genes is a crucial strategy. nih.gov

For instance, in one study, the overexpression of the rib operon in B. subtilis led to a significant increase in riboflavin production. nih.gov Further modifications, such as reducing the metabolic flux towards pyrimidine nucleotide biosynthesis, resulted in even higher yields. nih.gov

Similarly, in Escherichia coli, redirecting carbon flux into the oxidative pentose phosphate pathway has been a successful strategy. nih.gov This was achieved by deleting genes encoding enzymes of competing pathways, such as the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways. nih.gov These modifications led to a substantial increase in riboflavin production.

Quantitative Flux Data:

The following interactive data tables summarize some of the key findings from metabolic engineering studies aimed at improving riboflavin production by modulating metabolic fluxes.

Table 1: Riboflavin Production in Engineered Escherichia coli Strains

StrainGenetic ModificationRiboflavin Titer (mg/L)
RF01SOverexpression of ribABDEC genes from E. coli229.1
Engineered StrainDeletion of pgi and ED pathway genes, overexpression of acs585.2
RF05S-M40Further modulation of ribF expression in the engineered strain1036.1
RF05S-M40 (Optimized)Optimized fermentation conditions2702.8

Data sourced from: nih.govresearchgate.net

Table 2: Riboflavin Production in Engineered Bacillus subtilis Strains

StrainGenetic ModificationRiboflavin Titer (g/L)
RX10Base strain-
RX20Overexpression of ykgB gene in RX104.61
RX21Reduced pyr operon transcription in RX205.82
RX22Modified pyrE start codon in RX217.01

Data sourced from: nih.gov

These tables clearly demonstrate that targeted genetic modifications, guided by an understanding of metabolic fluxes, can lead to substantial improvements in the production of riboflavin, and by extension, the flux through the 6,7-dimethyl-8-ribityllumazine intermediate. The continuous development of MFA techniques, including 13C-labeling experiments, will undoubtedly provide even more detailed insights into the intricate regulation of this vital biosynthetic pathway, paving the way for further enhancements in microbial vitamin production. nih.gov

Molecular Enzymology of 6,7 Dimethyl 8 Ribityllumazine Synthase Dmrls

Quaternary Structure and Oligomeric Assembly of DMRLS

A hallmark of 6,7-dimethyl-8-ribityllumazine (B135004) synthase (DMRLS) is its remarkable structural divergence across different species, manifesting in various quaternary arrangements. nih.gov These complex assemblies are constructed from fundamentally similar monomeric units, each with a molecular weight of approximately 17-18 kDa. nih.govnih.govnih.gov The enzyme's ability to form these higher-order structures is critical, as the active sites are located at the interfaces between adjacent subunits within these assemblies. nih.gov

Homopentameric and Dodecameric/Icosahedral Forms

DMRLS is known to exist in several distinct oligomeric forms. The simplest is a homopentamer , composed of five identical subunits. nih.govnih.gov This pentameric structure has been identified in the enzyme from Schizosaccharomyces pombe, which has an apparent molecular mass of 87 kDa. nih.gov

A much larger and more complex assembly is the icosahedral form. nih.gov This structure is a spherical capsid built from 60 DMRLS monomers, which are organized as 12 individual pentamers. nih.gov This arrangement results in a highly symmetric structure. nih.gov In some bacteria, such as Bacillus subtilis, this icosahedral capsid of 60 β subunits (DMRLS) encapsulates a core of three α subunits, which constitute the enzyme riboflavin (B1680620) synthase, the next enzyme in the biosynthetic pathway. drugbank.com

In addition to these, an unusual decameric form, which can be described as a dimer of pentamers, has been identified in Brucella species. nih.govnih.gov This decameric structure represents a third category of quaternary assembly for lumazine (B192210) synthases and has been shown to confer increased thermodynamic stability compared to the pentameric forms. nih.gov

Comparative Structural Analysis of DMRLS Isoenzymes

Pathogenic Brucella species provide a clear example of DMRLS isoenzymes with distinct structural and kinetic properties. nih.govnih.gov These bacteria possess two different genes, ribH1 and ribH2, located on different chromosomes, which code for two types of lumazine synthases. nih.govnih.gov

Type I DMRLS (RibH1) : The ribH1 gene product is a homopentamer . nih.govnih.gov This isoenzyme is considered a canonical lumazine synthase. nih.gov

Type II DMRLS (RibH2) : The ribH2 gene specifies a lumazine synthase with an unusual decameric structure. nih.govnih.gov This isoenzyme is also a dominant antigen in Brucella. nih.gov

Sequence comparisons across archaea, bacteria, plants, and fungi have helped to classify these different forms, suggesting a large family of related proteins that includes archaeal lumazine and riboflavin synthases, type I lumazine synthases, and the eubacterial type II lumazine synthases. nih.govnih.gov

Active Site Characterization and Ligand Binding Dynamics

The catalytic function of DMRLS is intrinsically linked to the architecture of its active site and the dynamic interactions with its substrates and inhibitors. The active sites are consistently found at the interfaces between adjacent subunits in the pentameric modules of the enzyme. nih.gov

Identification of Key Amino Acid Residues for Catalysis

In Bacillus subtilis DMRLS, specific amino acid residues have been identified as crucial for binding the substrates. The binding of 5-amino-6-(D-ribitylamino)uracil involves residues at positions 22-23, 56-58, 80-82, and 113. uniprot.org The other substrate, (2S)-2-hydroxy-3-oxobutyl phosphate (B84403), interacts with residues at positions 85-86. uniprot.org Furthermore, the residue at position 88 is designated as the active site proton donor. uniprot.org The plasticity of the active site, often involving the movement of specific residues like Tyr224 in D-amino acid oxidase, allows the enzyme to accommodate a range of substrates by adapting its conformation. nih.gov

Binding Interactions with Substrates and Inhibitors

The enzyme specifically catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. uniprot.org The enzyme demonstrates a high degree of specificity; for instance, it cannot utilize unphosphorylated 3,4-dihydroxy-2-butanone, 3,4-dihydroxy-2-butanone 3-phosphate, or diacetyl as substrates. uniprot.org While it can use the non-natural (R)-enantiomer of 3,4-dihydroxy-2-butanone 4-phosphate, its efficiency is significantly lower than with the natural (S)-enantiomer. drugbank.comuniprot.org

The enzyme is subject to inhibition by riboflavin, the final product of the biosynthetic pathway. The DMRLS from Schizosaccharomyces pombe binds riboflavin with a dissociation constant (Kd) of 1.2 μM. nih.gov This binding significantly quenches the fluorescence of riboflavin and induces an optical transition that suggests the formation of a charge-transfer complex. nih.gov

Kinetic Properties of DMRLS

The catalytic efficiency of DMRLS has been characterized in several organisms. Steady-state kinetic analyses have determined key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values vary between different isoenzymes and species, reflecting their unique structural and functional adaptations. For example, the type II lumazine synthase from Brucella exhibits a very high Km for its substrate, 3,4-dihydroxy-2-butanone 4-phosphate. nih.govnih.gov The enzyme from Bacillus subtilis shows virtually identical activity whether it is in its native complex or as reconstituted hollow β60 capsids. drugbank.com

Table 1: Kinetic Parameters of DMRLS from Various Organisms

Organism Isoenzyme/Form Substrate Km (μM) Vmax (nmol·mg-1·h-1) Catalytic Rate
Schizosaccharomyces pombe Homopentamer 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5 13,000 -
3,4-dihydroxy-2-butanone 4-phosphate 67 13,000 -
Bacillus subtilis Native complex/β60 capsids 5-amino-6-(D-ribitylamino)uracil 5 uniprot.org, 9 uniprot.org ~12,000 drugbank.com kcat is 0.056 sec-1uniprot.org
(3S)-3,4-dihydroxy-2-butanone 4-phosphate 130 drugbank.com, 55 uniprot.org ~12,000 drugbank.com
Brucella abortus RibH1 (Type I) - - - 18 nmol·mg-1·min-1nih.govnih.gov
RibH2 (Type II) 3,4-dihydroxy-2-butanone 4-phosphate Very High nih.govnih.gov - -

Steady-State Kinetic Parameters (Vmax, Km)

Steady-state kinetic analyses of 6,7-Dimethyl-8-ribityllumazine synthase from various organisms have been conducted to determine the enzyme's kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (Km) for its substrates. These parameters provide insights into the enzyme's catalytic efficiency and its affinity for its substrates. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

Kinetic data for DMRLS from several different species are summarized in the table below. These studies reveal variations in the kinetic parameters, which can be attributed to the different origins of the enzyme. For instance, the DMRLS from the pathogenic bacterium Brucella abortus (type II) exhibits a notably high Km for 3,4-dihydroxy-2-butanone 4-phosphate. hmdb.canih.gov

OrganismSubstrateKm (µM)Vmax (nmol·mg⁻¹·h⁻¹)
Schizosaccharomyces pombe5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione513,000
3,4-dihydroxy-2-butanone 4-phosphate67
Escherichia coli5-amino-6-(D-ribitylamino)uracil4.211,800
3,4-dihydroxy-2-butanone 4-phosphate62
Bacillus subtilis5-amino-6-(D-ribitylamino)uracil5 - 912,000
(3S)-3,4-dihydroxy-2-butanone 4-phosphate55 - 130
Methanococcus jannaschii5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione12.5660 (11 nmol·mg⁻¹·min⁻¹)
3,4-dihydroxybutanone 4-phosphate52
Brucella species (RibH1 - type I)Not specifiedNot specified1,080 (18 nmol·mg⁻¹·min⁻¹)

Data sourced from references: ebi.ac.uknih.govhmdb.canih.govuniprot.org

Pre-Steady-State and Single-Turnover Kinetic Studies

Single-turnover experiments, particularly with the recombinant DMRLS from Bacillus subtilis, have provided significant insights into the reaction sequence. nih.gov In these experiments, the enzyme is pre-incubated with one substrate, and the reaction is initiated by the rapid mixing with the second substrate. The subsequent changes in the absorbance spectrum are monitored over time.

The key findings from these studies are:

Initial Substrate Binding: The binding of the pyrimidine (B1678525) substrate, 5-amino-6-ribitylamino-2,4-(1H,3H)-pyrimidinedione, to the enzyme results in a hypsochromic shift (a shift to a shorter wavelength) and a decrease in the absorbance of the substrate. nih.gov

Formation of a Schiff Base Intermediate: Upon the addition of the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate, an early transient species is observed with an absorption maximum around 330 nm. This has been proposed to be a Schiff base intermediate formed between the C5-amino group of the pyrimidine substrate and the keto group of the butanone phosphate substrate. nih.gov

Phosphate Elimination and Formation of a Colored Intermediate: Following the formation of the Schiff base, the elimination of the phosphate group occurs. This leads to the formation of a transient species with intense absorption maxima at approximately 455 nm and 282 nm. nih.gov The appearance of the strong absorption band at 455 nm suggests the formation of an intermediate with an extended system of conjugated double bonds.

These pre-steady-state kinetic studies have been instrumental in dissecting the complex reaction mechanism of DMRLS, providing a detailed picture of the chemical transformations that occur within the enzyme's active site.

Genetic Regulation and Expression of 6,7 Dimethyl 8 Ribityllumazine Biosynthesis

Identification and Characterization of Genes Encoding DMRLS (e.g., ribH, RIB4)

The enzyme responsible for the synthesis of 6,7-dimethyl-8-ribityllumazine (B135004) is 6,7-dimethyl-8-ribityllumazine synthase (DMRLS). This enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. nih.govnih.govresearchgate.net The genes encoding DMRLS have been identified and characterized in a variety of organisms, with ribH being the common designation in bacteria and RIB4 in the yeast Saccharomyces cerevisiae. nih.govmdpi.comnih.gov

In Bacillus subtilis, the ribH gene is part of the riboflavin (B1680620) biosynthesis operon and encodes the beta subunit of riboflavin synthase, which is also known as lumazine (B192210) synthase. nih.govmdpi.com This protein has a molecular mass of approximately 16,287 daltons. nih.gov Similarly, in Escherichia coli, the gene responsible for DMRL synthesis is designated ribE (sometimes referred to as ribH). uniprot.orgnih.gov The E. coli RibE protein catalyzes the formation of DMRL and is essential for riboflavin biosynthesis. uniprot.orgkaist.ac.kr Pathogenic Brucella species possess two distinct genes, ribH1 and ribH2, located on different chromosomes, both encoding lumazine synthases with different properties. nih.govasm.org The RibH1 protein forms a homopentamer and is considered a type I lumazine synthase, while RibH2 is a decameric type II lumazine synthase. nih.govasm.org

In the yeast Saccharomyces cerevisiae, the RIB4 gene encodes DMRLS. nih.govresearchgate.net This gene was identified and cloned through functional complementation of a mutant that was unable to grow without riboflavin supplementation. nih.gov The RIB4 gene contains a 169-base pair open reading frame that codes for a protein with a molecular weight of about 18.6 kDa. nih.gov The enzyme forms a pentamer of identical subunits. nih.gov The amino acid sequence of the protein encoded by RIB4 shows significant homology to the beta subunits of riboflavin synthase found in prokaryotes like Bacillus subtilis. nih.gov In the fission yeast Schizosaccharomyces pombe, a similar gene has been identified and its product characterized as a homopentameric DMRLS. nih.gov

OrganismGene NameEncoded ProteinProtein StructureReference
Bacillus subtilisribH6,7-Dimethyl-8-ribityllumazine synthase (beta subunit of riboflavin synthase)Part of a larger complex nih.govmdpi.com
Escherichia coliribE (ribH)6,7-Dimethyl-8-ribityllumazine synthaseForms an icosahedral capsid of 60 subunits uniprot.orgkaist.ac.kr
Saccharomyces cerevisiaeRIB46,7-Dimethyl-8-ribityllumazine synthaseHomopentamer nih.govmdpi.com
Brucella spp.ribH1Type I lumazine synthaseHomopentamer nih.govasm.org
Brucella spp.ribH2Type II lumazine synthaseDecamer nih.govasm.org
Schizosaccharomyces pombeNot specified6,7-Dimethyl-8-ribityllumazine synthaseHomopentamer nih.gov

Genomic Organization and Operon Structures of Riboflavin Biosynthesis Pathways

The genomic arrangement of genes involved in riboflavin biosynthesis, including the gene for DMRLS, varies significantly among different microorganisms. nih.gov In many bacteria, these genes are clustered together in operons, allowing for coordinated expression. nih.govnih.gov

A classic example is the rib operon in Bacillus subtilis, which is approximately 4.3 kb long and consists of five genes: ribG, ribB, ribA, ribH, and ribT. mdpi.comnih.gov These genes are transcribed as a single polycistronic mRNA molecule. nih.gov In other bacteria, such as Photobacterium phosphoreum and Photobacterium leiognathi, the riboflavin genes are located within the lux operon. nih.govfrontiersin.org

In contrast, the riboflavin biosynthesis genes in Escherichia coli are not organized in a single operon but are scattered throughout the chromosome. nih.govnih.gov This scattered arrangement suggests a different mode of regulation compared to organisms with a clustered gene organization. In Brucella, the two ribH genes, ribH1 and ribH2, are found on different chromosomes, with ribH1 being part of a small riboflavin operon that also includes other putative riboflavin biosynthesis genes. nih.govasm.org

In eukaryotes like the filamentous fungus Ashbya gossypii and the yeast Saccharomyces cerevisiae, the genes for riboflavin biosynthesis are not clustered into operons. frontiersin.org In S. cerevisiae, the RIB4 gene is a single-copy gene located on the left arm of chromosome XV. nih.gov

OrganismGenomic OrganizationReference
Bacillus subtilisPolycistronic operon (ribG-ribB-ribA-ribH-ribT) mdpi.comnih.gov
Escherichia coliGenes are scattered on the chromosome nih.govnih.gov
Photobacterium spp.Genes reside within the lux operon nih.govfrontiersin.org
Saccharomyces cerevisiaeGenes are not clustered; RIB4 is on chromosome XV nih.govfrontiersin.org
Brucella spp.ribH1 is in a small operon; ribH2 is on a different chromosome nih.govasm.org

Transcriptional and Translational Control Mechanisms Governing DMRLS Expression

The expression of DMRLS and other enzymes in the riboflavin biosynthesis pathway is tightly controlled at both the transcriptional and translational levels to prevent the overproduction of riboflavin and its precursors. nih.govsemanticscholar.orgresearchgate.net A key regulatory mechanism in many bacteria is the use of riboswitches. nih.govresearchgate.net

In Gram-positive bacteria like Bacillus subtilis, the expression of the rib operon is regulated by a transcriptional attenuation mechanism involving an FMN-responsive riboswitch, also known as the RFN element, located in the 5' untranslated region of the operon's mRNA. mdpi.comnih.govresearchgate.net When flavin mononucleotide (FMN), a derivative of riboflavin, is abundant, it binds to the RFN element. mdpi.com This binding induces a conformational change in the mRNA, leading to the formation of a terminator structure that prematurely halts transcription. nih.govresearchgate.net Conversely, when FMN levels are low, the antiterminator structure forms, allowing transcription to proceed. nih.gov

In most Gram-negative bacteria, a translational attenuation mechanism is more common. nih.govsemanticscholar.orgresearchgate.net The RFN element in the mRNA leader sequence, upon binding FMN, sequesters the Shine-Dalgarno sequence, thereby blocking ribosome binding and inhibiting translation initiation. nih.govresearchgate.net

In yeast, the regulatory mechanisms are different. For instance, in Candida famata, riboflavin biosynthesis is regulated by iron availability through the Sef1 transcription factor. mdpi.com In Saccharomyces cerevisiae, while not directly controlling DMRLS, the cAMP-dependent protein kinase (PKA) pathway plays a role in regulating the general stress response, which can influence metabolic processes. embopress.org

Essentiality of DMRLS Genes for Organismal Viability and Pathogenicity

The ability to synthesize riboflavin de novo is crucial for the survival of many microorganisms, making the genes of this pathway, including that for DMRLS, essential for their viability. nih.gov Organisms that cannot synthesize riboflavin must acquire it from their environment. nih.gov

Gene disruption studies have confirmed the essentiality of DMRLS. In Saccharomyces cerevisiae, the disruption of the RIB4 gene results in riboflavin auxotrophy, meaning the yeast can no longer grow unless riboflavin is supplied in the medium. nih.gov This demonstrates the critical role of DMRLS in the organism's viability under conditions where external riboflavin is limited. The concept of gene essentiality itself is quantitative and can be linked to the ability of an organism to evolve and adapt to genetic perturbations. nih.govnih.govspringernature.com

In pathogenic bacteria, the riboflavin biosynthesis pathway can be a key factor in their ability to cause disease. nih.govfrontiersin.orgnih.gov For intracellular pathogens like Brucella species, which must survive and replicate within a host, the ability to synthesize their own riboflavin is often critical for virulence. nih.govasm.org The presence of two ribH genes in Brucella suggests the importance of this step in its life cycle. nih.govasm.org The RibH2 protein has been identified as an immunodominant antigen in Brucella abortus, capable of eliciting a strong immune response in mice, which further highlights its significance during infection. asm.org Therefore, the enzymes of the riboflavin pathway, including DMRLS, are considered potential targets for the development of new antimicrobial agents. nih.govresearchgate.net

Mechanistic Investigations and Isotopic Tracing with 6,7 Dimethyl 8 Ribityllumazine D6

Application of Kinetic Isotope Effects (KIE) Using 6,7-Dimethyl-8-ribityllumazine-d6 to Elucidate Reaction Mechanisms

The study of kinetic isotope effects (KIE) is a fundamental approach to understanding the rate-determining steps and transition states of enzymatic reactions. By substituting hydrogen with its heavier isotope, deuterium (B1214612), at specific positions in a substrate molecule, researchers can observe changes in the reaction rate. A significant KIE, where the deuterated substrate reacts slower than the non-deuterated counterpart, indicates that the cleavage of the C-H bond at the labeled position is part of the rate-determining step of the reaction.

In the context of riboflavin (B1680620) biosynthesis, the final step is the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine (B135004) to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. rsc.org This reaction is catalyzed by the enzyme riboflavin synthase. The use of 6,7-Dimethyl-8-ribityllumazine deuterated at the methyl groups (d6) is crucial for probing the mechanism of this complex reaction.

Research has shown that the protons of the 7-methyl group of 6,7-dimethyl-8-ribityllumazine are exchangeable with deuterium from the solvent. rsc.org This observation is pivotal because it suggests the involvement of these methyl groups in the catalytic process. While specific quantitative KIE values for this compound in riboflavin synthase catalysis are not extensively documented in publicly available literature, the qualitative findings from deuterium exchange studies strongly imply that a C-H bond breaking event at one of the methyl groups is a key feature of the reaction mechanism. The deuteration of the C-6 and C-7 methyl groups of the resulting riboflavin product points to considerable solvent exchange during this final biosynthetic step. nih.gov

Elucidation of Hydrogen Transfer Steps in DMRLS Catalysis

The enzyme 6,7-dimethyl-8-ribityllumazine synthase (DMRLS), also known as lumazine (B192210) synthase, catalyzes the penultimate step in riboflavin biosynthesis: the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine. nih.govnih.gov While the primary focus of isotopic studies has been on the subsequent enzyme, riboflavin synthase, the principles of hydrogen transfer are also relevant to understanding the formation of the lumazine itself.

Studies involving the biosynthesis of deuterated riboflavin have revealed that there is limited participation of solvent deuterium in the formation of 6,7-dimethyl-8-ribityllumazine. nih.gov This suggests that the hydrogen atoms in the final product are largely derived from the substrates rather than the surrounding aqueous environment.

However, the subsequent dismutation reaction catalyzed by riboflavin synthase is where the deuterated lumazine provides critical mechanistic insights. The reaction involves the transfer of a four-carbon unit between two molecules of 6,7-dimethyl-8-ribityllumazine. rsc.org The fact that the 7-methyl protons of the lumazine substrate can be exchanged for deuterium is a key finding. rsc.org When a deuterated analogue, such as one with a deuterated 8-hydroxyethyl group, is used in a model reaction, it leads to the formation of a deuterated flavin. rsc.org This simulates the biological process and confirms that the methyl groups are chemically active during the reaction. The incorporation of deuterium into the final riboflavin product when the reaction is carried out in a deuterated solvent further underscores the role of hydrogen transfer in the formation of the xylene ring of riboflavin. nih.gov

Isotopic Labeling FindingImplication for Hydrogen Transfer in Riboflavin BiosynthesisReference(s)
Limited solvent deuterium incorporation during the formation of 6,7-dimethyl-8-ribityllumazine.Suggests that the hydrogen atoms in the lumazine are primarily derived from its precursors. nih.gov
The 7-methyl protons of 6,7-dimethyl-8-ribityllumazine are exchangeable with deuterium.Indicates that the C-H bonds of the methyl group are broken and reformed during the catalytic cycle. rsc.org
Use of a deuterated 8-hydroxyethyl-6,7-dimethyl-lumazine analogue results in a deuterated flavin.Simulates the biosynthetic pathway and confirms the transfer of the deuterated fragment. rsc.org
Significant deuteration of the C-6 and C-7 methyl groups of riboflavin when synthesized in a deuterated medium.Confirms substantial solvent exchange and the involvement of these positions in the final steps of biosynthesis. nih.gov

Tracing of Deuterium Atoms in Biosynthetic Pathways and Metabolic Networks Using this compound

Isotopically labeled molecules like this compound are invaluable as tracers to map the flow of atoms through complex biosynthetic and metabolic networks. By introducing the deuterated compound into a biological system, scientists can follow the path of the deuterium atoms into subsequent products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

The use of deuterated 6,7-dimethyl-8-ribityllumazine has been instrumental in confirming its role as the direct precursor to riboflavin. nih.gov When the fungus Eremothecium ashbyii, a known riboflavin producer, is cultured in a medium containing high concentrations of deuterium, the resulting riboflavin is highly deuterated. nih.gov Analysis of this deuterated riboflavin revealed that the C-6 and C-7 methyl groups were labeled with deuterium, which could only have occurred if the 6,7-dimethyl-8-ribityllumazine precursor itself underwent deuterium exchange with the solvent during the final stage of biosynthesis. nih.gov

This type of tracing study provides definitive evidence for the metabolic connection between the lumazine and riboflavin. Furthermore, the pattern and extent of deuterium incorporation can offer insights into the broader metabolic network. For example, the extensive deuteration of the ribityl side chain of riboflavin in these experiments pointed to significant interaction with the solvent during its formation, likely through the transaldolase-transketolase pathway. nih.gov In contrast, the more limited deuterium incorporation into the lumazine ring itself suggested a more shielded enzymatic environment during its synthesis. nih.gov

These findings, summarized in the table below, illustrate the power of using deuterated substrates to not only elucidate specific reaction mechanisms but also to map the intricate connections within metabolic pathways.

Deuterated Precursor/ConditionObserved Deuterium Incorporation in Product (Riboflavin)Metabolic InsightReference
Culture of Eremothecium ashbyii in highly deuterated mediumHighly deuterated riboflavin (at least 13 of 15 non-exchangeable hydrogens)Confirms the biosynthetic pathway and reveals extensive solvent interaction in the formation of the ribityl side chain. nih.gov
Deuteration of C-6 and C-7 methyl groupsIndicates significant solvent exchange during the final dismutation reaction catalyzed by riboflavin synthase. nih.gov

Structural Biology of Proteins Interacting with 6,7 Dimethyl 8 Ribityllumazine

X-ray Crystallography of 6,7-Dimethyl-8-ribityllumazine (B135004) Synthase in Complex with Ligands

6,7-Dimethyl-8-ribityllumazine synthase (or lumazine (B192210) synthase) catalyzes the penultimate step in riboflavin (B1680620) biosynthesis: the condensation of 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine. nih.govnih.gov X-ray crystallography has been a pivotal technique in elucidating the architecture of this enzyme and its interaction with various ligands. These enzymes can exist in different quaternary structures, including homopentamers and icosahedral capsids formed by 60 subunits. nih.govuniprot.org

To understand the catalytic mechanism, researchers have determined the crystal structures of lumazine synthase in complex with substrate and product analogues. For instance, the structure of Bacillus subtilis lumazine synthase has been resolved at 2.4 Å with a bound substrate analogue inhibitor, 5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione. nih.gov This high-resolution structure revealed a highly conserved and rigid active site. nih.gov A key finding was the identification of a bound phosphate (B84403) ion, which mimics the binding of the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate. nih.gov

Similarly, the crystal structure of the enzyme from the yeast Schizosaccharomyces pombe was determined in complex with the product analogue 6-carboxyethyl-7-oxo-8-ribityllumazine and the substrate analogue 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione at resolutions of 2.7-2.8 Å. nih.gov These structures provide a static yet detailed view of how the enzyme recognizes and orients its reactants and products within the active site, forming the basis for understanding its catalytic power.

Table 1: Crystallographic Data of Lumazine Synthase with Ligand Analogues

Enzyme SourceLigandPDB IDResolution (Å)Key Finding
Bacillus subtilis5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione1HQK2.4Bound phosphate ion mimicking the second substrate. nih.gov
Schizosaccharomyces pombe6-carboxyethyl-7-oxo-8-ribityllumazine1KYV2.8Reveals product binding mode. nih.gov
Schizosaccharomyces pombe5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione1KYX2.7Elucidates substrate recognition. nih.gov
Aquifex aeolicusRiboflavin1HQK1.6High thermal stability determinants. genome.jp

This table is based on available data and may not be exhaustive.

Although riboflavin is the product of the subsequent enzyme, riboflavin synthase, it can bind to lumazine synthase, acting as an inhibitor. The crystal structure of S. pombe lumazine synthase in complex with riboflavin reveals important insights into this interaction. nih.govnih.gov A critical residue, Tryptophan 27, forms a coplanar π-π stacking interaction with the isoalloxazine ring of the bound riboflavin. nih.gov This interaction is responsible for a notable spectroscopic feature: a long-wavelength absorption band around 530 nm, which is indicative of a charge-transfer complex. nih.gov

Site-directed mutagenesis studies have confirmed the importance of this tryptophan residue. When Trp27 was replaced with tyrosine (W27Y), the mutant protein still bound riboflavin, but the coplanar stacking was lost, resulting in only peripheral contact. nih.gov Consequently, the anomalous long-wavelength absorption was absent in the mutant complex. nih.govnih.gov This demonstrates that the specific geometry of the Trp27-riboflavin interaction is crucial for the charge-transfer phenomenon.

Lumazine Protein (LumP) and its Non-Covalent Binding of 6,7-Dimethyl-8-ribityllumazine as a Fluorophore

In certain bioluminescent bacteria, such as Photobacterium species, a highly fluorescent accessory protein called Lumazine Protein (LumP) modulates the color of light emitted by luciferase. medchemexpress.comuniprot.org This function is entirely dependent on the non-covalent binding of 6,7-dimethyl-8-ribityllumazine, which serves as the actual fluorophore. medchemexpress.comcaymanchem.com

The crystal structure of LumP from Photobacterium kishitanii in complex with its authentic chromophore, 6,7-dimethyl-8-ribityllumazine, has been solved at high resolution. caymanchem.com The protein folds into a structure that creates a specific binding pocket for the lumazine derivative. The binding is non-covalent, stabilized by a network of hydrogen bonds and hydrophobic interactions between the protein's amino acid residues and the ligand. caymanchem.com

Interestingly, LumP can also bind analogues like riboflavin and flavin mononucleotide. High-resolution crystal structures of these complexes show that while the protein can accommodate these related molecules, the specific interactions differ slightly, which likely accounts for the unique spectroscopic properties of the native LumP-lumazine complex. caymanchem.com The N-terminal domain of LumP has been shown to be capable of binding the lumazine ligand and emitting fluorescence independently. researchgate.net

When 6,7-dimethyl-8-ribityllumazine is bound to LumP, its spectroscopic properties are significantly altered. The protein environment causes a blue shift in the fluorescence emission maximum of bacterial luciferase from approximately 495 nm to 475 nm. caymanchem.com The binding of the ligand to the protein enhances its fluorescence quantum yield, making the complex intensely fluorescent. researchgate.net

Studies comparing the absorbance spectra of free 6,7-dimethyl-8-ribityllumazine versus the protein-bound form show distinct shifts, indicating a change in the electronic environment of the chromophore upon binding. researchgate.net Spectroscopic investigations using techniques like W-band continuous-wave EPR and X-band pulsed ENDOR spectroscopy on photoreduced samples have demonstrated that the protein environment can stabilize a neutral ribolumazine radical, highlighting the intimate and electronically significant interaction between LumP and its ligand. acs.org

Table 2: Spectroscopic Properties of 6,7-Dimethyl-8-ribityllumazine

StateAbsorption Max (nm)Emission Max (nm)Key Characteristic
Free in solution~407~490Standard fluorescence.
Bound to LumPShifted~475Intense fluorescence, blue-shifts luciferase emission. caymanchem.com
Bound to Lumazine Synthase (as Riboflavin)~460, with a broad band at ~530QuenchedCharge-transfer complex formation. nih.gov

Values are approximate and can vary based on experimental conditions.

Advanced Structural Techniques for Dynamic and Functional Analysis (e.g., Cryo-EM, SAXS)

While X-ray crystallography provides high-resolution static snapshots, understanding the dynamic nature of protein-ligand interactions requires other methods. Cryo-electron microscopy (Cryo-EM) and small-angle X-ray scattering (SAXS) are increasingly powerful tools for studying the structure and conformational flexibility of biological macromolecules in solution. nih.govnih.gov

Cryo-EM is particularly well-suited for large, complex assemblies that are difficult to crystallize, such as the icosahedral capsids of lumazine synthase. uniprot.org This technique allows for the visualization of different conformational states, providing insights into the dynamic processes of substrate binding and product release. nih.gov

Advanced Analytical Methodologies for Research on 6,7 Dimethyl 8 Ribityllumazine D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for 6,7-Dimethyl-8-ribityllumazine-d6

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules. The incorporation of deuterium (B1214612) in this compound provides distinct advantages for NMR-based studies.

Structural Characterization and Conformation Analysis

While direct NMR data for this compound is not extensively published, the principles of NMR spectroscopy allow for detailed structural analysis. Carbon-13 NMR has been instrumental in studying the solution structures of related 6,7-dimethyl-8-substituted-lumazines, revealing evidence of intramolecular ether formation. acs.org Techniques such as COSY, HSQC, HMBC, and NOESY are routinely employed for the complete structural elucidation of complex molecules, including lignans, which share some structural similarities in terms of their polycyclic nature. mdpi.com The deuterium labeling in this compound would simplify proton NMR spectra by removing specific proton signals, thereby aiding in the assignment of remaining signals and providing a clearer picture of the molecule's conformation in solution.

Investigation of Protein-Ligand Dynamics using Deuterated Tracers

The use of deuterated tracers like this compound is particularly valuable in studying protein-ligand interactions. Lumazine (B192210) synthase, an enzyme involved in the biosynthesis of riboflavin (B1680620), binds to 6,7-dimethyl-8-ribityllumazine (B135004). nih.govuniprot.org Studies on the lumazine synthase complex of Bacillus subtilis have utilized 19F NMR to investigate ligand binding and have demonstrated that despite the large molecular weight of the protein complex (approximately 960 kDa), it is possible to obtain spectra with separate signals for the free and bound ligand. nih.gov

The introduction of deuterium can significantly alter the relaxation properties of neighboring nuclei, a phenomenon that can be exploited in NMR experiments to probe the dynamics of the ligand within the protein's binding pocket. Ensemble refinement techniques, which combine experimental data with molecular dynamics simulations, have been used to reveal the flexibility of ligands and amino-acid side chains in protein-ligand crystal structures. nih.gov Deuterium labeling in this compound would provide a sensitive probe for such dynamic studies, offering insights into the conformational changes that occur upon binding to its target proteins.

Mass Spectrometry (MS) Applications with Isotope-Labeled this compound

Mass spectrometry is a highly sensitive technique for identifying and quantifying molecules. The known mass difference introduced by deuterium labeling makes this compound an ideal internal standard and tracer for MS-based analyses. Stable isotope dimethyl labeling is a widely used method in quantitative proteomics, highlighting the utility of isotopic labels in complex biological samples. nih.gov

Quantitative Metabolic Flux Analysis (MFA) using 13C- and Deuterium-Labeling

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system. Isotope labeling is central to MFA. While specific MFA studies using this compound are not detailed in the provided results, the principles are well-established. Deuterium metabolic imaging (DMI) is an emerging magnetic resonance-based technique used to trace substrate fluxes, for instance, through the tricarboxylic acid (TCA) cycle in the liver. nih.gov By introducing this compound into a biological system, researchers can use MS to track the incorporation of the deuterium label into downstream metabolites, thereby quantifying the flux through the riboflavin biosynthesis pathway. caymanchem.com

Identification of Biosynthetic Intermediates and Side Products

The riboflavin biosynthetic pathway involves several enzymatic steps. scienceopen.com 6,7-Dimethyl-8-ribityllumazine is the penultimate precursor to riboflavin, formed by the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine synthase. researchgate.netresearchgate.netneutraceuticals.info The use of this compound as a tracer can facilitate the identification of previously unknown intermediates or side products of this pathway. By analyzing the mass spectra of cellular extracts for compounds containing the deuterium label, researchers can pinpoint molecules that are derived from the labeled precursor. This approach has been used to identify a pentacyclic adduct of two 6,7-dimethyl-8-ribityllumazine molecules as a reaction intermediate in Escherichia coli. researchgate.net

Spectroscopic Characterization of this compound and its Complexes (e.g., UV-Vis, CD, Fluorescence)

Various spectroscopic techniques provide valuable information about the electronic structure and environment of 6,7-dimethyl-8-ribityllumazine and its deuterated counterpart.

UV-Vis Spectroscopy: The absorption spectrum of 6,7-dimethyl-8-ribityllumazine in aqueous solution at pH 6.9 shows distinct peaks. researchgate.net When complexed with lumazine synthase, a noticeable change in the absorption spectrum is observed. researchgate.net The molar absorptivity of 6,7-dimethyl-8-ribityllumazine is reported to be 10,300 M⁻¹cm⁻¹. researchgate.net Studies have also compared the optical spectra of 6,7-dimethyl-8-ribityllumazine with related compounds at different pH values. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the chirality of molecules. The protein/riboflavin complex with lumazine synthase from Schizosaccharomyces pombe exhibits an optical transition around 530 nm in its CD spectrum, which may indicate a charge transfer complex. nih.gov The stereochemistry of the conversion of 6,7-dimethyl-8-ribityllumazine to riboflavin has been studied using techniques that could be complemented by CD spectroscopy. researchgate.net

Fluorescence Spectroscopy: 6,7-Dimethyl-8-ribityllumazine is a fluorescent molecule and is the natural chromophore of lumazine protein (LumP). caymanchem.com Ultrafast fluorescence relaxation spectroscopy has been used to study the solvation dynamics of this compound, both free in solution and when bound to bacterial bioluminescent antenna proteins. acs.orgvu.nl The fluorescence quantum yield of riboflavin bound to lumazine synthase is significantly quenched to less than 2% compared to free riboflavin. nih.gov The N-terminal domain of lumazine protein itself can bind to 6,7-dimethyl-8-ribityllumazine and emit fluorescence. researchgate.net

Spectroscopic TechniqueKey Findings for 6,7-Dimethyl-8-ribityllumazine and its Complexes
UV-Vis Spectroscopy Exhibits distinct absorption peaks in aqueous solution that shift upon binding to lumazine synthase. researchgate.net
Circular Dichroism (CD) The protein/riboflavin complex with lumazine synthase shows an optical transition around 530 nm, suggesting a charge transfer complex. nih.gov
Fluorescence Spectroscopy It is the natural fluorophore for lumazine protein. caymanchem.com Its fluorescence is significantly quenched when bound to lumazine synthase. nih.gov

Comparative and Evolutionary Biochemistry of 6,7 Dimethyl 8 Ribityllumazine Synthesis

Phylogenetic Analysis of DMRLS Homologs Across Prokaryotic and Eukaryotic Domains

6,7-dimethyl-8-ribityllumazine (B135004) synthase (DMRLS), also known as lumazine (B192210) synthase (LS), is the enzyme that catalyzes the penultimate step in riboflavin (B1680620) biosynthesis. plos.orgnih.gov This involves the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate. plos.org Phylogenetic analyses of DMRLS homologs have revealed deep evolutionary divisions that correlate with their structural and functional properties.

A comprehensive phylogenetic reconstruction based on sequence similarity has allowed for the classification of the lumazine synthase family into distinct clusters. nih.gov These clusters often align with the enzyme's quaternary structure. nih.gov The primary division separates the enzymes into two main types based on their oligomeric assembly: pentameric (Type I) and icosahedral (Type II). nih.gov

Prokaryotic Homologs : In bacteria, both Type I and Type II DMRLS are found. For instance, Bacillus subtilis possesses an icosahedral β60 capsid. drugbank.com The genes encoding these enzymes are found across a wide range of bacterial phyla, indicating a widespread and ancient origin. The evolutionary history in prokaryotes is further complicated by events like horizontal gene transfer, which can make tracing a direct line of descent challenging. nih.gov

Eukaryotic Homologs : In eukaryotes, such as fungi and plants, the riboflavin biosynthesis pathway is also present. nih.gov For example, the DMRLS in the yeast Saccharomyces cerevisiae and the plant Spinacia oleracea (spinach) are well-characterized. uniprot.org Phylogenetic analysis suggests that eukaryotic DMRLS likely evolved from a prokaryotic ancestor, consistent with the endosymbiotic theory for the origin of organelles like mitochondria and chloroplasts. berkeley.edualliedacademies.org The presence of both Ku70 and Ku80 protein paralogs in the Discoba group, for instance, supports the hypothesis of an early gene duplication event in eukaryotic evolution. nih.gov

A phylogenetic tree can reveal a common node for eukaryotic proteins, while prokaryotic and viral species cluster into a separate clade. nih.gov This suggests that the common ancestry of different eukaryotic versions of a protein may have resulted from a gene duplication event in an ancestral eukaryote. nih.gov

Divergence and Conservation of Riboflavin Biosynthesis Pathways in Different Organisms

Conservation: The core enzymatic reactions leading from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to riboflavin are largely universal in all organisms that synthesize it. researchgate.net The final two steps, catalyzed by DMRLS and riboflavin synthase, are highly conserved.

Divergence: The early stages of the pathway exhibit more variability. For example, the order of deamination and reduction reactions in the formation of the pyrimidine (B1678525) intermediate can differ between fungi and bacteria. nih.gov

A key point of divergence is the genetic organization and fusion of enzymes. In Bacillus subtilis, the ribAB gene product is a bifunctional enzyme with both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone-4-phosphate synthase activity. nih.gov In contrast, many other organisms utilize two separate, monofunctional enzymes for these steps.

FeatureBacillus subtilis (Prokaryote)Ashbya gossypii (Eukaryote - Fungus)Spinacia oleracea (Eukaryote - Plant)
Initial Enzymes Bifunctional RibAB (GTP cyclohydrolase II & DHBP synthase)Separate RIB1 (GTP cyclohydrolase II) and RIB3 (DHBP synthase) genesSeparate monofunctional enzymes
DMRLS Type Icosahedral (Type II)Pentameric (Type I)Pentameric (Type I)
Genetic Locus rib operonRIB genes distributed in the genomeNuclear-encoded, chloroplastic localization

Atypical Riboflavin Pathways and Specialized DMRLS Isoenzymes in Pathogenic Bacteria (e.g., Brucella spp.)

The pathogenic bacterium Brucella, which is adapted to an intracellular lifestyle, presents a notable exception to the standard riboflavin pathway. plos.orgnih.gov Brucella species possess two distinct genes, ribH1 and ribH2, located on different chromosomes, which encode for two different DMRLS isoenzymes. plos.org This represents an atypical pathway that is crucial for the bacterium's virulence. plos.org

RibH1 : This is a Type I lumazine synthase that assembles into a homopentamer. plos.org

RibH2 : This is a Type II lumazine synthase that forms a decameric structure (a dimer of pentamers). plos.orgnih.gov

Studies involving mutants of these two isoenzymes have demonstrated their specific roles. While at least one active lumazine synthase is required for Brucella to survive in environments with low levels of riboflavin, the two enzymes are not entirely redundant. nih.gov Research has shown that RibH2, not RibH1, is essential for the bacterium's survival and replication inside host cells. plos.orgnih.gov A double mutant (ribH1-ribH2) is completely attenuated in mice and can only survive in vitro when supplemented with very high concentrations of riboflavin, suggesting Brucella lacks an efficient riboflavin transport system. plos.orgnih.gov

PropertyRibH1 (Brucella abortus)RibH2 (Brucella abortus)
DMRLS Type Type IType II
Quaternary Structure PentamerDecamer (Dimer of pentamers)
Role in Virulence Not essential for intracellular survivalEssential for intracellular survival and replication
Expression Expressed in cultureExpressed in culture

Evolutionary Implications of DMRLS Quaternary Structure Diversity

The quaternary structure of DMRLS is a key feature that has been shaped by evolutionary pressures. The enzyme is found in two primary oligomeric forms: pentamers and icosahedra, which are essentially capsids made of twelve pentamers. nih.gov The active sites of the enzyme are located at the interface between adjacent subunits within a pentamer, a feature that must be conserved for catalytic function in both structural forms. nih.govnih.gov

The divergence into different quaternary structures has significant implications:

Structural Stability : Higher-order oligomerization is linked to increased protein stability. The decameric arrangement of the Brucella RibH2 enzyme, for example, represents a third category of quaternary assembly that confers significantly higher structural stability compared to its pentameric counterparts. nih.gov This increased stability may be an adaptation to the harsh, nutrient-deprived environment inside host cells. plos.orgnih.gov

Evolutionary Pathway : Phylogenetic analysis suggests that the pentameric and icosahedral forms diverged and now occupy separate clusters. nih.gov The sequence differences responsible for these distinct assemblies have been pinpointed. Positions involved in the contacts that form the icosahedral structure show a higher degree of constraint, indicating a selective pressure to maintain this more complex assembly once it evolved. nih.gov

Functional Adaptation : The existence of different quaternary structures, such as the pentameric RibH1 and the highly stable decameric RibH2 in Brucella, points to a functional specialization. This allows the organism to adapt its metabolic capabilities to different environments—the less stable form may suffice for normal growth, while the more robust version is critical for survival under the stressful conditions encountered during infection. plos.orgnih.gov

This structural diversity highlights how evolution can act on protein oligomerization to fine-tune an enzyme's properties for specific functional roles, providing a clear link between molecular structure, stability, and the organism's life cycle.

Biotechnological Applications and Synthetic Biology Approaches Leveraging 6,7 Dimethyl 8 Ribityllumazine Research

Metabolic Engineering for Enhanced Riboflavin (B1680620) Production and Analogues

Metabolic engineering has successfully transformed microorganisms like Bacillus subtilis and Escherichia coli into efficient cell factories for the industrial production of riboflavin, largely replacing previous chemical synthesis methods. nih.govnih.gov These strategies often target the optimization of the metabolic flux towards 6,7-dimethyl-8-ribityllumazine (B135004) and its subsequent conversion to riboflavin.

Key metabolic engineering strategies include:

Deregulation of the Riboflavin Pathway: In its natural state, the riboflavin biosynthesis pathway is tightly regulated by feedback inhibition, where flavins like flavin mononucleotide (FMN) bind to a riboswitch and halt transcription of the riboflavin operon. nih.gov Engineers overcome this by introducing mutations that confer resistance to riboflavin analogues, such as roseoflavin, effectively removing these feedback control mechanisms. mdpi.com

Enhancing Precursor Supply: The synthesis of 6,7-dimethyl-8-ribityllumazine requires two precursors: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (AR-P) and 3,4-dihydroxy-2-butanone 4-phosphate (DHBP). These are derived from guanosine (B1672433) 5′-triphosphate (GTP) and ribulose-5-phosphate (Ru5P), respectively. nih.govbiorxiv.org Strategies to boost precursor availability include:

Overexpressing genes in the pentose (B10789219) phosphate (B84403) pathway to increase the Ru5P pool. researchgate.net

Engineering the purine (B94841) biosynthesis pathway to channel more GTP towards riboflavin synthesis. This can involve knocking out regulatory genes like purR to increase the expression of purine synthesis genes. nih.gov

Overexpression of Biosynthetic Genes: A common and effective strategy is to place the entire riboflavin operon, which includes the gene for DMRLS (ribH in B. subtilis or ribE in E. coli), onto a high-copy plasmid under the control of a strong promoter. mdpi.comresearchgate.netnih.gov This ensures that the enzymes for the pathway, including DMRLS, are abundant and not a limiting factor in production.

Improving Oxygen Supply: The microbial synthesis of riboflavin is an oxygen-intensive process. Engineering strains to express proteins like Vitreoscilla hemoglobin can improve oxygen transport, leading to increased riboflavin yields. mdpi.comnih.gov

These combined approaches have led to remarkable increases in riboflavin production. For example, engineered strains of B. subtilis have achieved yields as high as 26.5 g/L. mdpi.com Similarly, engineered E. coli has been developed to produce over 2700 mg/L of riboflavin through a combination of gene overexpression and fermentation optimization. researchgate.net

OrganismEngineering StrategyKey Genes TargetedResulting Riboflavin Titer
Bacillus subtilisRelieve feedback inhibition, overexpress rib operonrib operon, resistance markers4.5 g/L mdpi.com
Bacillus subtilisAlleviate oxygen limitation, enhance precursor supplypurR, tnrA, glnR, vgb10.71 g/L nih.gov
Escherichia coliOverexpress rib operon, redirect carbon flux, reduce byproductribABDEC, zwf, pgi, acs585.2 mg/L researchgate.net
Escherichia coliModulate ribF expression, optimize fermentationribF2702.8 mg/L researchgate.net

This table summarizes selected metabolic engineering strategies and their impact on riboflavin production in different microbial hosts.

Rational Design and Synthesis of 6,7-Dimethyl-8-ribityllumazine Analogues as Research Probes

The rational design and synthesis of analogues of 6,7-dimethyl-8-ribityllumazine have been instrumental as chemical tools or "probes" to investigate the mechanisms of the enzymes in the riboflavin pathway, particularly DMRLS and riboflavin synthase. rsc.org By modifying the core lumazine (B192210) structure or its side chains, researchers can study enzyme-substrate interactions, map active sites, and elucidate catalytic mechanisms.

These synthetic analogues serve as valuable research probes in several ways:

Mapping Active Site Geometry: The enzyme that succeeds DMRLS, riboflavin synthase, catalyzes an unusual dismutation reaction between two molecules of 6,7-dimethyl-8-ribityllumazine. To probe the distance and orientation of the two substrate-binding sites (a donor and an acceptor site) on this enzyme, bis(6,7-dimethyl-8-D-ribityllumazines) have been synthesized. nih.gov In these probes, two lumazine molecules are connected by linker chains of varying lengths. Experiments showed that a four-carbon linker produced a much more potent inhibitor than three- or five-carbon linkers, providing specific spatial information about the enzyme's active sites. nih.gov

Investigating Enzyme-Ligand Interactions: The lumazine ring itself is a fluorophore. Studying how its fluorescent properties change upon binding to DMRLS or its variants allows for detailed characterization of the binding event. nih.gov For instance, the enzyme from Schizosaccharomyces pombe binds riboflavin tightly, quenching its fluorescence and creating a new long-wavelength optical transition, which suggests the formation of a charge-transfer complex. nih.gov

Mechanistic Studies: Analogues with modified functional groups can help identify key residues involved in catalysis. Replacing the methyl groups of 6,7-dimethyl-8-ribityllumazine or substituting the pyrimidinedione core with other heterocyclic structures like purines can reveal which parts of the substrate are essential for binding and turnover. frontiersin.org These probes have been used to show that while some analogues are weak inhibitors of riboflavin synthase, they can be more potent inhibitors of lumazine synthase. nih.govfrontiersin.org

The development of these molecular probes, guided by the crystal structures of the target enzymes, provides a powerful feedback loop for understanding the fundamental biology of riboflavin synthesis.

Development of Enzyme Inhibitors Targeting DMRLS for Potential Antimicrobial Applications

The riboflavin biosynthetic pathway is essential for most bacteria but is absent in humans, who obtain the vitamin from their diet. This makes the enzymes in the pathway, including 6,7-dimethyl-8-ribityllumazine synthase (DMRLS), attractive targets for the development of novel antimicrobial agents. frontiersin.orgontosight.ai Inhibiting DMRLS would starve the pathogen of riboflavin and its essential flavin cofactors (FMN and FAD), leading to cell death. This strategy holds promise for combating antibiotic-resistant bacteria. ontosight.ainih.gov

Recent research has validated DMRLS (also known as RibH) as a crucial drug target, particularly in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A 2024 study employed in-silico screening of a large compound library to identify potential RibH inhibitors. This computational approach led to the discovery of three compounds that demonstrated potent antimycobacterial activity. nih.gov

Key findings from this research include:

The identified inhibitors reduced the intracellular survival of M. tuberculosis within macrophages. nih.gov

They were effective against nutrient-starved "persister" bacteria, which are notoriously difficult to eradicate with conventional antibiotics. nih.gov

The compounds showed a synergistic effect when used with first-line anti-tuberculosis drugs like isoniazid (B1672263) and rifampicin, enhancing their bactericidal activity. nih.gov

Biochemical assays confirmed that the compounds bind to the purified DMRLS enzyme and inhibit the production of FAD in treated bacteria, confirming their mechanism of action. nih.gov

The inhibitors displayed a high selectivity index, indicating they are effective against the bacteria at concentrations that are safe for mammalian cells. nih.gov

The development of such inhibitors is not limited to tuberculosis. Because the riboflavin pathway is conserved across many pathogenic bacteria, DMRLS inhibitors could potentially serve as broad-spectrum antimicrobial agents. ontosight.ainih.gov Research has explored various chemical scaffolds, including those that replace the pyrimidinedione core of the substrate with a purine structure, which have shown inhibitory activity against DMRLS from both B. subtilis and E. coli. nih.govfrontiersin.org

Inhibitor Type/TargetApproachKey FindingPotential Application
DMRLS (M. tuberculosis)In-silico screening, in-vitro validationIdentification of 3 potent compounds that reduce intracellular bacteria and show synergy with existing drugs. nih.govNew anti-tuberculosis therapy, especially for resistant strains. nih.gov
DMRLS (B. subtilis, E. coli)Rational design (purine-based analogues)Creation of inhibitors by replacing the pyrimidinedione core of the substrate. nih.govfrontiersin.orgBroad-spectrum antibacterial agents. frontiersin.org
Riboflavin Synthase & DMRLSSynthesis of bis(lumazines)Compounds showed weak inhibition of riboflavin synthase but were more potent for DMRLS. nih.govfrontiersin.orgProbing enzyme active sites and developing species-specific inhibitors.

This table highlights different approaches to developing DMRLS inhibitors for antimicrobial purposes.

Synthetic Biology Platforms for Studying and Modifying Riboflavin Biosynthesis

Synthetic biology provides powerful platforms for studying and re-engineering metabolic pathways like riboflavin biosynthesis. By constructing and testing standardized genetic circuits and engineered microbial chassis, researchers can systematically analyze, optimize, and even repurpose the pathway.

The most common platforms are engineered strains of E. coli and B. subtilis. nih.govresearchgate.net These platforms are typically created by first assembling all the necessary genes for the pathway (rib genes) into a single construct, often a plasmid. nih.gov This synthetic operon can then be introduced into a host organism, which serves as a living testbed for further modifications.

These platforms enable researchers to:

Systematically Study Gene Function: By placing the expression of each gene in the pathway under the control of an inducible promoter, scientists can modulate the level of each enzyme individually. This allows for the identification of rate-limiting steps and bottlenecks in production. For example, studies have shown that simply overexpressing the bifunctional RibA enzyme does not always lead to higher yields, indicating a more complex regulation. researchgate.net

Optimize Metabolic Flux: Once a basic production platform is established, it can be used to test various strategies for improvement. This includes integrating genes from other organisms (e.g., using a glucose-6-phosphate dehydrogenase from Corynebacterium glutamicum in E. coli to boost the precursor Ru5P) or deleting competing pathways (e.g., removing the phosphoglucose (B3042753) isomerase gene, pgi, to force more carbon into the pentose phosphate pathway). researchgate.net

Screen for Improved Phenotypes: Engineered strains provide a background upon which further random mutagenesis and high-throughput screening can be performed to select for variants with even higher riboflavin yields.

Essentially, an engineered microbial strain overexpressing the riboflavin pathway genes becomes a "plug-and-play" platform. It allows for the rapid testing of new genetic parts, regulatory elements, and metabolic engineering strategies, accelerating the cycle of design, construction, and testing that is central to synthetic biology. nih.gov

Future Directions and Emerging Research Avenues for 6,7 Dimethyl 8 Ribityllumazine D6 Studies

Integration of Omics Data for Holistic Pathway Understanding

A holistic understanding of the riboflavin (B1680620) biosynthesis pathway requires moving beyond the study of individual components. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach to elucidate the complex regulatory networks governing the flux of metabolites like 6,7-Dimethyl-8-ribityllumazine (B135004).

By combining these data layers, researchers can build comprehensive models of cellular metabolism. For instance, transcriptomic (RNA-Seq) and proteomic data can reveal the expression levels of key enzymes such as 6,7-dimethyl-8-ribityllumazine synthase (DMRLS) under various conditions. nih.gov Metabolomic analyses can then directly quantify the corresponding changes in the intracellular concentrations of 6,7-Dimethyl-8-ribityllumazine and other pathway intermediates. This integrated approach helps to bridge the gap between genotype and phenotype, providing a clearer picture of how genetic information is translated into metabolic function. nih.gov

Furthermore, multi-omics approaches can identify novel regulatory interactions and pathway crosstalk. For example, analyzing these datasets may uncover previously unknown factors that influence the activity of the riboflavin operon or reveal connections between riboflavin biosynthesis and other central metabolic pathways. nih.gov This comprehensive view is essential for understanding the metabolic state of an organism in health and disease.

Omics LayerType of Data GeneratedApplication to Riboflavin Pathway Research
Genomics DNA sequence, gene mutations, copy number variations (CNV)Identification of genes encoding pathway enzymes (e.g., ribE, ribH) and discovery of genetic variations affecting riboflavin metabolism. nih.govuniprot.org
Transcriptomics mRNA expression levelsQuantifying the expression of riboflavin biosynthesis genes under different stimuli or environmental conditions.
Proteomics Protein expression levels, post-translational modificationsMeasuring the abundance of enzymes like DMRLS and Riboflavin Synthase to correlate with metabolic output.
Metabolomics Concentrations of small molecules (metabolites)Directly measuring the pool sizes of 6,7-Dimethyl-8-ribityllumazine, riboflavin, and other pathway intermediates to assess metabolic flux.

Single-Molecule Enzymology of DMRLS

The enzyme responsible for the formation of 6,7-Dimethyl-8-ribityllumazine is 6,7-dimethyl-8-ribityllumazine synthase (DMRLS), also known as lumazine (B192210) synthase. nih.govuniprot.org Traditional kinetic studies provide ensemble averages of enzyme activity. However, single-molecule enzymology offers a revolutionary approach to directly observe the catalytic cycle of individual DMRLS molecules in real-time.

This technique can uncover transient intermediates, conformational changes, and kinetic heterogeneities that are obscured in bulk assays. By observing one enzyme molecule at a time, researchers can dissect the precise sequence of events during catalysis, including substrate binding, chemical transformation, and product release. nih.gov For DMRLS, this could provide definitive insights into its multi-step reaction mechanism, which involves the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate. nih.govnih.gov

Understanding the structural dynamics of DMRLS, which can exist as pentamers or decamers, is another key area where single-molecule studies can contribute. nih.govnih.gov These methods could reveal how subunit interactions within the complex influence catalytic efficiency and allosteric regulation.

EnzymeOrganismQuaternary StructureSubstrate Km (5-amino-6-ribitylamino-uracil)Substrate Km (3,4-dihydroxy-2-butanone 4-phosphate)Vmax
DMRLS (ribE)Escherichia coliNot specified4.2 µM62 µM11,800 nmol/h/mg
DMRLSSchizosaccharomyces pombeHomopentamer5 µM67 µM13,000 nmol/h/mg
DMRLS (RibH1)Brucella abortusHomopentamerNot specifiedNot specified18 nmol/mg/min

Kinetic parameters of 6,7-dimethyl-8-ribityllumazine synthase (DMRLS) from different organisms. nih.govuniprot.orgnih.gov

Exploiting 6,7-Dimethyl-8-ribityllumazine-d6 in In Vivo Systems for Real-Time Flux Monitoring

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone for quantifying the rates of metabolic pathways within living cells. nih.gov The use of this compound, a deuterated (heavy) isotopologue of the native compound, is a promising strategy for tracing the flow of carbon and hydrogen through the terminal steps of the riboflavin pathway in vivo.

In a typical experiment, cells or organisms are supplied with an upstream labeled precursor, and the incorporation of the isotopic label into downstream metabolites is measured over time using mass spectrometry. By introducing this compound directly, researchers can specifically probe the activity of riboflavin synthase, the enzyme that converts two molecules of 6,7-Dimethyl-8-ribityllumazine into one molecule of riboflavin. researchgate.net

This approach allows for the dynamic, real-time measurement of metabolic flux, providing a quantitative understanding of how the pathway responds to genetic perturbations, environmental changes, or pharmacological interventions. researchgate.net Such studies are crucial for identifying metabolic bottlenecks and for rationally engineering microorganisms for enhanced riboflavin production. Furthermore, in vivo flux analysis can shed light on the metabolic physiology of pathogenic bacteria, where the riboflavin pathway is a potential drug target. nih.govnih.gov

Exploration of Unconventional Biological Roles and Interactions of 6,7-Dimethyl-8-ribityllumazine beyond Riboflavin Biosynthesis

While 6,7-Dimethyl-8-ribityllumazine is primarily known as a metabolic intermediate, emerging evidence suggests that it and related pteridine derivatives may possess biological functions beyond their role in vitamin synthesis.

One of the most significant recent discoveries is the role of ribityllumazine derivatives in immunology. Certain intermediates of the riboflavin pathway can act as antigens for Mucosal-Associated Invariant T (MAIT) cells. These compounds bind to the MR1 protein and are presented to MAIT cells, triggering a potent immune response. Although 6,7-Dimethyl-8-ribityllumazine itself is not the most potent activator, closely related analogs have been shown to stimulate MAIT cells. chemrxiv.org This discovery opens up a new field of research into how microbial vitamin metabolism can directly influence the host immune system and suggests that lumazine compounds could be explored as vaccine adjuvants. chemrxiv.org

Future research will likely focus on identifying specific protein receptors or binding partners for 6,7-Dimethyl-8-ribityllumazine that are not part of the riboflavin pathway. This could reveal novel signaling or regulatory roles for this molecule. Given that many metabolic intermediates are now recognized as allosteric regulators of cellular processes, it is plausible that 6,7-Dimethyl-8-ribityllumazine could have similar, as-yet-undiscovered functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.